molecular formula C14H15NO2 B13245359 Methyl (s)-3-amino-3-(naphthalen-1-yl)propanoate

Methyl (s)-3-amino-3-(naphthalen-1-yl)propanoate

Cat. No.: B13245359
M. Wt: 229.27 g/mol
InChI Key: SWRJDUCBRJSBRL-ZDUSSCGKSA-N
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Description

Methyl (s)-3-amino-3-(naphthalen-1-yl)propanoate is a chemical compound with the molecular formula C14H15NO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an amino group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (s)-3-amino-3-(naphthalen-1-yl)propanoate typically involves the reaction of naphthalene derivatives with amino acids or their esters. One common method involves the use of methyl 3-bromopropanoate and 1-naphthylamine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl (s)-3-amino-3-(naphthalen-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Methyl (s)-3-amino-3-(naphthalen-1-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl (s)-3-amino-3-(naphthalen-1-yl)propanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing various cellular processes. The molecular targets and pathways involved can vary, but common mechanisms include binding to active sites of enzymes or receptors and altering their conformation and function.

Comparison with Similar Compounds

Methyl (s)-3-amino-3-(naphthalen-1-yl)propanoate can be compared with other similar compounds, such as:

    Methyl 3-amino-3-(phenyl)propanoate: This compound has a phenyl group instead of a naphthyl group, which can influence its reactivity and applications.

    Ethyl (s)-3-amino-3-(naphthalen-1-yl)propanoate: The ethyl ester variant may have different solubility and reactivity properties compared to the methyl ester.

    Naphthalen-1-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound contains a triazole ring and a phosphonate group, offering different chemical and biological properties.

Biological Activity

Methyl (S)-3-amino-3-(naphthalen-1-yl)propanoate, a chiral amino acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a naphthyl moiety, which contributes to its unique interactions with biological targets.

Chemical Structure and Properties

  • Molecular Formula : C14H15NO2
  • Molecular Weight : 229.27 g/mol
  • Chirality : The compound possesses a chiral center, making it optically active.

The structural characteristics of this compound allow it to participate in various biochemical interactions, influencing its biological activity.

Biological Activity Overview

  • Antioxidant Properties :
    • Research indicates that compounds with naphthyl groups often exhibit significant antioxidant activity. For instance, derivatives similar to this compound have been shown to scavenge free radicals effectively, demonstrating potential in preventing oxidative stress-related diseases .
  • Anticancer Activity :
    • This compound and its analogs have been tested against various cancer cell lines. Studies have shown that these compounds can induce cytotoxic effects, particularly against glioblastoma and breast cancer cells . The mechanism may involve the modulation of apoptotic pathways and the inhibition of cell proliferation.
  • Enzyme Interactions :
    • The compound may interact with specific enzymes and receptors, modulating their activity. For example, it has been suggested that similar compounds can inhibit excitatory amino acid transporters (EAATs), which are crucial in neurotransmission and neuroprotection . This interaction could have implications for neurological disorders.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantSignificant radical scavenging ability
AnticancerCytotoxicity against U-87 glioblastoma and MDA-MB-231 cells
Enzyme InhibitionPotential inhibition of EAATs

Detailed Research Findings

  • Antioxidant Activity :
    • In a study assessing the antioxidant properties of naphthalene derivatives, this compound demonstrated a DPPH radical scavenging effect comparable to well-known antioxidants like ascorbic acid .
  • Anticancer Mechanisms :
    • A series of experiments involving MTT assays revealed that this compound significantly reduced cell viability in glioblastoma cells by inducing apoptosis through caspase activation pathways .
  • Enzyme Interaction Studies :
    • Interaction studies have indicated that this compound may act as an inhibitor for certain proteases involved in viral replication processes, suggesting potential applications in antiviral therapies .

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

methyl (3S)-3-amino-3-naphthalen-1-ylpropanoate

InChI

InChI=1S/C14H15NO2/c1-17-14(16)9-13(15)12-8-4-6-10-5-2-3-7-11(10)12/h2-8,13H,9,15H2,1H3/t13-/m0/s1

InChI Key

SWRJDUCBRJSBRL-ZDUSSCGKSA-N

Isomeric SMILES

COC(=O)C[C@@H](C1=CC=CC2=CC=CC=C21)N

Canonical SMILES

COC(=O)CC(C1=CC=CC2=CC=CC=C21)N

Origin of Product

United States

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